2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride

Description

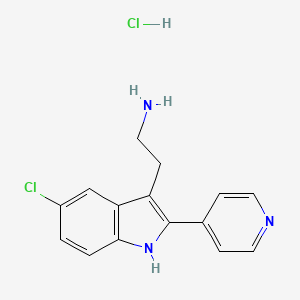

Chemical Structure and Properties This compound (CAS: 1052411-15-0) is a hydrochloride salt with the molecular formula C₁₅H₁₅Cl₂N₃ and a molecular weight of 308.21 g/mol . Its structure features a 5-chloro-substituted indole core fused with a pyridine ring, linked to an ethylamine side chain.

Properties

IUPAC Name |

2-(5-chloro-2-pyridin-4-yl-1H-indol-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3.ClH/c16-11-1-2-14-13(9-11)12(3-6-17)15(19-14)10-4-7-18-8-5-10;/h1-2,4-5,7-9,19H,3,6,17H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVFFSOIOFTLQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(N2)C3=CC=NC=C3)CCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 2-pyridine, followed by the formation of the indole ring through a Fischer indole synthesis. The final step involves the alkylation of the indole with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyridine or indole rings, leading to partially or fully reduced products.

Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or primary amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Ethylamine Derivatives

Table 1: Structural and Functional Comparison

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chlorine atom in the target compound may reduce electron density compared to methoxy or hydroxyl groups in analogs like CAS 62-31-7, affecting receptor binding or solubility .

- Stability: Unlike the dopamine analog (CAS 62-31-7), which is stable under normal conditions , the stability of the target compound remains uncharacterized in the available evidence.

- Biological Activity : Compounds with m-methoxyphenyl and cyclohexenyl substituents (e.g., NIH 10292) exhibit analgesic and muscle-relaxant properties , suggesting that the indole-pyridine scaffold of the target compound might also interact with neurological targets, though direct evidence is lacking.

Pyridine-Containing Derivatives

Pharmacokinetic Considerations

- Chlorine Substituents: The dual chlorine atoms may increase lipophilicity, enhancing membrane penetration but risking off-target interactions compared to non-halogenated analogs.

Biological Activity

2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurodegenerative disease treatment. This article reviews its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its chemical formula and structural characteristics. It features a chloro-substituted indole moiety linked to a pyridine ring, which contributes to its biological properties.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of various derivatives of indole compounds, including this compound.

Case Study: Antiproliferative Effects

In a study examining a series of related compounds, it was found that derivatives with similar structures exhibited significant antiproliferative activity against cancer cell lines. The GI50 values (the concentration required to inhibit cell growth by 50%) ranged from 29 nM to 78 nM for the most active compounds .

| Compound | GI50 (nM) | Cell Line |

|---|---|---|

| 3a | 29 | A375 |

| 3b | 35 | HCT116 |

| 3c | 42 | MCF7 |

| 4a | 48 | HeLa |

The study showed that the presence of specific substituents on the indole ring significantly influenced the antiproliferative activity, with halogen substitutions enhancing potency .

The mechanism by which this compound exerts its biological effects has been investigated through molecular docking studies. The compound appears to interact with key amino acid residues in the active sites of target proteins involved in cancer proliferation pathways, such as EGFR and BRAF.

Binding Interactions

The binding mode analysis revealed that:

- The chloro group forms halogen bonds with Cys532.

- The indole moiety engages in pi-stacking interactions with Trp531 and Phe583.

- Ionic interactions were observed with Lys483 .

These interactions suggest a mechanism where the compound may inhibit signaling pathways critical for tumor growth.

Neuroprotective Potential

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. Research indicates that similar indole derivatives can inhibit tau aggregation, which is implicated in neurodegenerative disorders like Alzheimer's disease .

Neuroprotective Mechanism

The proposed mechanism involves the stabilization of tau protein conformation and prevention of neurotoxic aggregates. This suggests potential therapeutic applications for treating tauopathies .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(5-Chloro-2-pyridin-4-YL-1H-indol-3-YL)-ethylamine hydrochloride in laboratory settings?

- Methodological Answer : Follow GHS-based guidelines, including immediate decontamination for skin/eye exposure (use water rinsing for ≥15 minutes) and respiratory protection in poorly ventilated areas. Emergency measures for inhalation involve moving to fresh air and seeking medical attention if symptoms persist . Store the compound in a cool, dry environment (2–8°C) to maintain stability, as suggested by analogs like bisindolylmaleimide derivatives .

Q. What synthetic routes are reported for this compound, and what are the key yield-determining factors?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, intermediates like 5-chloro-2-pyridinyl indole derivatives are synthesized via Pd-catalyzed cross-coupling, followed by ethylamine functionalization under acidic conditions. Critical parameters include reaction temperature (e.g., reflux at 80–100°C), solvent choice (e.g., ethanol or DMF), and catalyst loading (e.g., triethylamine for pH control) . Purification via recrystallization (methanol/water) or column chromatography is essential to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are used for characterization?

- Methodological Answer :

- NMR : 1H/13C NMR to confirm indole and pyridine ring substitution patterns (e.g., δ 7.8–8.2 ppm for pyridinyl protons) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 292.2 for the free base) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.